2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
Description
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine (CAS: 938283-43-3) is a phenethylamine derivative featuring a primary amine group, a central phenyl ring, and a pyrrolidine-substituted ethoxy linker. Key properties include:
- SMILES:
C1CCN(C1)CCOC2=CC=C(C=C2)CCN - InChIKey:
OSURFVDXQNXRKP-UHFFFAOYSA-N - Synthesis: Prepared via methods involving allylic amines and phenylselenoacetamides, as described in for related pyrrolidine derivatives .
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-8-7-13-3-5-14(6-4-13)17-12-11-16-9-1-2-10-16/h3-6H,1-2,7-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSURFVDXQNXRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938283-43-3 | |
| Record name | 2-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine typically involves the reaction of 4-hydroxyphenethylamine with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyphenethylamine is replaced by the pyrrolidin-1-yl ethoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Pharmacological Applications
The primary applications of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine are in the realm of pharmacology, where its properties may be leveraged for therapeutic purposes:
-
Neuropharmacology :
- This compound has potential applications as a neuroprotective agent. Its structure suggests it may interact with neurotransmitter systems, potentially influencing pathways involved in neurodegenerative diseases.
- Studies have indicated that similar compounds can modulate dopamine and serotonin receptors, which could lead to applications in treating mood disorders and schizophrenia.
-
Analgesic Properties :
- Preliminary investigations into related compounds have shown promise as analgesics. The presence of the pyrrolidine ring may contribute to pain relief mechanisms, possibly through opioid receptor modulation.
- Research into structurally similar compounds has demonstrated efficacy in reducing pain responses in animal models.
-
Antidepressant Activity :
- Some derivatives of this compound are being explored for antidepressant effects. The ethoxy group may enhance bioavailability and receptor binding affinity, making it a candidate for further study in depression treatment.
Synthetic Applications
The synthesis of this compound can serve as a versatile scaffold for the development of new drugs. Its synthetic pathway allows for modifications that can lead to derivatives with enhanced activity or reduced side effects.
Table: Synthetic Pathways and Modifications
| Modification | Purpose | Expected Outcome |
|---|---|---|
| Alkylation | Increase lipophilicity | Enhanced membrane penetration |
| Halogenation | Alter receptor affinity | Improved selectivity for target receptors |
| Hydroxylation | Increase solubility | Better bioavailability |
Mechanism of Action
The mechanism of action of 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethoxy Linker
2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine (CID 16774684)
- Molecular Formula : C₁₂H₂₀N₂O (MW: 208.30 g/mol)
- Key Difference: Replaces pyrrolidine with a dimethylamino group.
- However, the lack of a cyclic structure could decrease metabolic stability .
2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine (CAS: 1504255-39-3)
- Molecular Formula : C₁₂H₁₈N₂O (MW: 206.28 g/mol)
- Key Difference: Pyrrolidine is attached to a phenoxy group instead of an ethoxy linker.
- Impact: The phenoxy linker introduces aromaticity, which may alter π-π stacking interactions with receptors. The ortho-substitution on the phenyl ring could also affect conformational flexibility .
Variations in the Phenyl Ring Substituents
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS: 928000-69-5)
- Molecular Formula : C₁₄H₂₂N₂ (MW: 218.34 g/mol)
- Key Difference : An ethyl group is added to the phenyl ring, and the pyrrolidine is directly attached to the ethanamine carbon.
- The altered positioning of pyrrolidine may influence receptor selectivity .
2-(pyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
- Molecular Formula : C₉H₁₂N₂O₂S (MW: 212.27 g/mol)
- Key Difference : Incorporates a trifluoromethyl group on the phenyl ring.
- Impact : The electron-withdrawing CF₃ group may improve metabolic stability by reducing oxidative metabolism. It could also enhance binding to hydrophobic pockets in target proteins .
Complex Derivatives with Additional Functional Groups
N,N-Diethyl-2-[2-(4-isopropoxybenzyl)-5-nitro-1H-benzimidazol-1-yl]ethan-1-amine (Isotonitazene)
- Molecular Formula : C₂₃H₂₈N₄O₃ (MW: 408.50 g/mol)
- Key Difference : A benzimidazole core with a nitro group and isopropoxybenzyl substituent.
- Impact : The benzimidazole scaffold introduces planar rigidity and hydrogen-bonding capacity, likely increasing affinity for opioid receptors. However, the complexity raises synthetic challenges and toxicity risks .
7-[[2,3-Difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-... (Example 427 in )
Data Table: Structural and Functional Comparison
Biological Activity
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine, also known as a derivative of phenethylamine, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its unique structural features, including a pyrrolidine moiety, which contributes to its interaction with various biological targets.
- Molecular Formula : C14H22N2O
- Molecular Weight : 234.34 g/mol
- SMILES Notation : C1CCN(C1)CCOC2=CC=C(C=C2)CCN
- InChI Key : OSURFVDXQNXRKP-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound may possess multiple biological activities, including:
- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HeLa cells. Modifications to the structure can enhance this activity, indicating potential for use in cancer therapeutics .
- Neurotransmitter Interaction : The structural similarity to known neurotransmitters suggests potential interactions with serotonin and dopamine receptors. This could imply effects on mood regulation and cognitive functions.
Antiproliferative Activity
A study focused on the modifications of rigidin-inspired compounds found that certain derivatives maintained significant antiproliferative activity against HeLa cells. The presence of a glycol ether in the structure was crucial for enhancing this activity . While specific data on this compound is limited, it is reasonable to hypothesize similar effects due to structural analogies.
Neuropharmacological Studies
Research into piperazine-containing compounds has shown that modifications can lead to enhanced receptor binding and activity. The inclusion of a pyrrolidine ring may enhance the affinity for central nervous system targets, suggesting potential applications in treating neurological disorders .
While specific mechanisms for this compound remain under investigation, compounds with similar structures often interact with:
- Serotonin Receptors : Potential modulation of serotonin pathways could influence mood and anxiety.
- Dopamine Receptors : Possible implications for conditions such as schizophrenia or Parkinson's disease.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| Antiproliferative Activity | Active against HeLa cells |
| Potential Receptor Targets | Serotonin, Dopamine |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
-
Step 1 : Introduce the pyrrolidine-ethoxy group to a halogenated phenyl intermediate (e.g., 4-bromophenol) using a base like K₂CO₃ in DMF at 80–100°C .
-
Step 2 : Couple the intermediate with ethan-1-amine via reductive amination (e.g., NaBH₄ or LiAlH₄) or direct alkylation.
-
Key variables : Solvent polarity (DMF vs. THF), temperature, and catalyst choice (e.g., Pd/C for nitro reduction) significantly affect yield. For instance, ethanol reflux with LiOH enhances cyclization efficiency in analogous syntheses .
Reaction Step Conditions Yield Range Etherification K₂CO₃, DMF, 80°C 60–75% Reductive Amination NaBH₄, MeOH 45–65%
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Ethoxy linker protons appear as a triplet near δ 4.0 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of pyrrolidine moiety).
- HPLC-PDA : Assess purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are recommended for preliminary biological screening?
- Answer : Prioritize receptor-binding assays (e.g., GPCRs, serotonin receptors) due to the compound’s structural similarity to phenethylamine derivatives. Use:
- Radioligand displacement assays (e.g., 5-HT2A receptors) with HEK293 cells transfected with target receptors .
- Enzyme inhibition studies (e.g., monoamine oxidase) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to specific targets?
- Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with receptor active sites (e.g., hydrogen bonding with pyrrolidine nitrogen).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for mutagenesis validation .
- QSAR models : Corlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic analogs .
Q. How should researchers address contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Answer :
- Methodological audit : Compare assay conditions (e.g., cell line variability, incubation time, buffer pH). For instance, HEK293 vs. CHO cells may express receptors at different densities .
- Compound purity : Validate via orthogonal methods (HPLC, elemental analysis) to rule out impurities (e.g., unreacted starting materials) as confounding factors .
- Theoretical alignment : Reconcile data with receptor conformational dynamics (e.g., biased agonism) using frameworks like two-state models .
Q. What strategies improve scalability of the synthesis while maintaining stereochemical integrity?
- Answer :
-
Flow chemistry : Minimize side reactions (e.g., oxidation) by controlling residence time and temperature gradients.
-
Catalyst optimization : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
-
DoE (Design of Experiments) : Systematically vary parameters (solvent ratio, catalyst loading) to identify robust conditions .
Parameter Optimal Range Impact on Yield Solvent (DMF:H₂O) 8:2 Maximizes solubility Catalyst Loading 5 mol% Pd/C Balances cost/activity
Methodological Frameworks
Q. How to align experimental design with theoretical frameworks in structure-activity relationship (SAR) studies?
- Answer :
- Guiding Principle 1 : Link SAR to receptor topology (e.g., hydrophobic pockets accommodating pyrrolidine) using crystallographic data .
- Guiding Principle 2 : Employ kinetic vs. thermodynamic control models to explain selectivity trends (e.g., meta vs. para substitution effects) .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Answer :
- Standardization : Adopt NIH/EMA guidelines for cell viability assays (e.g., MTT/PrestoBlue) with internal controls (e.g., clozapine for 5-HT2A).
- Blinding : Use double-blind protocols to eliminate observer bias in high-throughput screens .
- Data sharing : Publish raw datasets (e.g., NMR spectra, dose-response curves) in repositories like PubChem or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
